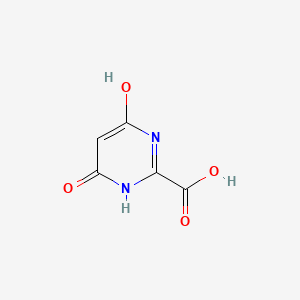

4,6-Dihydroxypyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-oxo-1H-pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-2-1-3(9)7-4(6-2)5(10)11/h1H,(H,10,11)(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCRGCVWEVPXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 4,6 Dihydroxypyrimidine 2 Carboxylic Acid

The fundamental chemical and physical identifiers for 4,6-Dihydroxypyrimidine-2-carboxylic acid are summarized in the table below. This compound can exist in tautomeric forms, such as 4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid. scbt.comuni.lu

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxy-6-oxo-1H-pyrimidine-2-carboxylic acid | uni.lu |

| Alternate Names | 1,6-dihydro-4-hydroxy-6-oxo-2-pyrimidinecarboxylic Acid; 4,6-dihydroxy-2-pyrimidinecarboxylic Acid | scbt.com |

| CAS Number | 5177-20-8 | scbt.com |

| Molecular Formula | C₅H₄N₂O₄ | scbt.comuni.lu |

| Molecular Weight | 156.1 g/mol | scbt.com |

| Monoisotopic Mass | 156.0171 Da | uni.lu |

Chemical Reactivity and Mechanistic Studies of 4,6 Dihydroxypyrimidine 2 Carboxylic Acid

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 4,6-dihydroxypyrimidine-2-carboxylic acid are fundamental to its chemical behavior, influencing its solubility, reactivity, and spectroscopic properties. The molecule possesses multiple sites for protonation and deprotonation, leading to complex equilibria in aqueous solutions. Titration studies have determined apparent pKa values of approximately 1.8 and 8.5 for the related compound 4,6-dihydroxypyrimidine (B14393), corresponding to the protonation of a ring nitrogen and the deprotonation of a hydroxyl group, respectively. electronicsandbooks.com The presence of the carboxylic acid group introduces an additional acidic site.

In strongly acidic media, such as 0.1–99.5% sulfuric acid, 4,6-dihydroxypyrimidine and its close derivatives undergo two distinct protonation stages. semanticscholar.orgnih.govnih.gov Spectroscopic evidence suggests that the initial protonation occurs on a pyridine (B92270) nitrogen atom, facilitated by the zwitterionic character of the molecule in solution. nih.gov The second protonation event takes place on the oxygen atom of a carbonyl group, forming a dication. nih.gov This stepwise protonation highlights the different basicities of the nitrogen and oxygen atoms within the heterocyclic ring.

Influence of Substituents on Basicity and Acidity

The electronic nature of substituents on the pyrimidine (B1678525) ring significantly modulates the acid-base properties of the core structure. The basicity and acidity are influenced by both inductive and resonance effects, which alter the electron density at the protonation/deprotonation sites.

Electron-donating groups: Alkyl groups, such as methyl or ethyl, at the C2 position increase the electron density of the pyrimidine ring through a positive inductive effect. This enhances the basicity of the ring nitrogens, making the compound more readily protonated. semanticscholar.orgnih.govnih.gov

Electron-withdrawing groups: Conversely, strongly electron-withdrawing groups, like a nitro group at the C5 position, decrease the basicity of the pyrimidine ring. semanticscholar.orgnih.govnih.gov The powerful inductive and resonance effects of the nitro group pull electron density away from the ring, making it more difficult to protonate. For instance, derivatives like 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one form only a monocation in strong acid, unlike the non-nitrated analogues which form dications. semanticscholar.orgnih.gov The carboxylic acid group at the C2 position in the title compound also acts as an electron-withdrawing group, which acidifies the molecule.

These substituent effects are critical in synthetic chemistry, for example, in controlling the reactivity of the ring towards electrophilic substitution. nih.gov

Table 1: Effect of Substituents on the Protonation of 4,6-Dihydroxypyrimidine Derivatives

| Compound | Substituent(s) | Effect on Basicity | Protonation Stages in Strong Acid | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxypyrimidine | -H (at C2) | Baseline | Two | semanticscholar.orgnih.gov |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | -CH₃ (at C2) | Increased | Two | semanticscholar.orgnih.gov |

| 6-Hydroxy-2-ethylpyrimidine-4(3H)-one | -C₂H₅ (at C2) | Increased | Two | semanticscholar.orgnih.gov |

| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | -CH₃ (at C2), -NO₂ (at C5) | Decreased | One | semanticscholar.orgnih.gov |

Spectroscopic Investigations of Protonation Stages

The study of protonation equilibria heavily relies on spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by mass spectrometry (LC-MS) to monitor for any chemical transformations during the analysis. semanticscholar.orgnih.gov

In a study of 4,6-dihydroxypyrimidine derivatives in varying concentrations of sulfuric acid, UV spectroscopy was the main tool for observing the electronic transitions of the free base and its protonated forms. semanticscholar.orgnih.gov As the acidity of the medium increases, shifts in the absorption maxima (λ_max) indicate the formation of cationic species. Each protonation event corresponds to a distinct spectral change, allowing for the determination of the number of protonation stages. semanticscholar.org

¹H NMR spectroscopy provides further insight into the structure of the protonated species. For example, in the related compound 4-hydroxypyrimidine (B43898), the chemical shifts of the ring protons (H-2, H-5, and H-6) are sensitive to the tautomeric form and the protonation state of the molecule. electronicsandbooks.com The broadening of the signal for the H-2 proton is often attributed to the quadrupolar effect of the two adjacent nitrogen atoms. electronicsandbooks.com Such spectroscopic data are crucial for identifying the specific sites of protonation. nih.gov

Tautomerism and Isomeric Forms

This compound can exist in several tautomeric forms due to proton migration between its oxygen and nitrogen atoms. This prototropic tautomerism is a key feature of hydroxypyrimidines and significantly influences their properties and reactivity. semanticscholar.orgnih.gov The main tautomeric possibilities include the dihydroxy form, various hydroxy-oxo forms, and the dioxo form. An alternate name for the compound, 1,6-dihydro-4-hydroxy-6-oxo-2-pyrimidinecarboxylic Acid, explicitly describes one of these hydroxy-oxo tautomers. scbt.com

Experimental and Computational Elucidation of Tautomeric Preferences

The predominant tautomeric form of 4,6-dihydroxypyrimidine in solution and the solid state has been a subject of detailed investigation.

Experimental Studies:

X-ray Crystallography: X-ray structure analysis has revealed that 4,6-dihydroxypyrimidine can exist in two different crystalline polymorphic forms. One is a molecular form corresponding to the hydroxy-oxo tautomer, while the other is an ionic polymorph composed of differentiated positive (cationic) and negative (anionic) zwitterionic forms. semanticscholar.org

Computational Studies: While specific computational studies for the 2-carboxylic acid derivative are scarce, research on the parent 4-hydroxypyrimidine shows that computational methods like B3LYP and MP2 can be used to estimate the relative stabilities of different tautomers. researchgate.net These studies confirm that the oxo (or keto) forms are generally more stable than the hydroxy (or enol) forms for hydroxypyrimidines. researchgate.net

Dimerization Phenomena in Solution

In solution, 4,6-dihydroxypyrimidine exhibits a tendency to undergo spontaneous dimerization. nih.gov This process is slow, with equilibrium in an aqueous solution at room temperature being reached over 2-3 days. nih.gov The structure of the dimer has been identified as 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. This dimerization is reversible, and dissolving the dimer in DMSO causes it to revert to the monomeric form. nih.gov

Interestingly, the dimerization process is sensitive to pH. An acidic medium (pH 3.6-4.8) suppresses the formation of the dimer, and this suppression is important to consider when measuring acid-base properties to avoid interference from dimerization equilibria. nih.gov The propensity for dimerization is a significant aspect of the solution chemistry of this class of compounds, alongside tautomerism and protonation. semanticscholar.orgnih.gov

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attack, a consequence of the electronic properties of the pyrimidine ring and its functional groups.

Nucleophilic Transformations: The carboxylic acid group can undergo standard nucleophilic acyl substitution reactions. For example, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which proceeds by converting the hydroxyl group into a better leaving group. libretexts.org This acid chloride can then be transformed into esters or amides. The pyrimidine ring itself can be subject to nucleophilic attack, particularly under alkaline conditions where deprotonation increases the ring's electron deficiency.

Electrophilic Transformations: The pyrimidine ring can undergo electrophilic substitution, although the presence of multiple electron-withdrawing hydroxyl and carboxyl groups makes it less reactive than benzene. A key example of an electrophilic transformation is nitration. The nitration of the parent 4,6-dihydroxypyrimidine has been studied and is a route to obtaining nitroform. nih.gov The protonation state of the pyrimidine ring is crucial in these reactions, as protonation deactivates the ring towards electrophilic attack; studies have shown that it is the free base, not the protonated cation, that is involved in the nitration process. nih.gov The hydroxyl groups can also be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyrimidine ring with its hydroxyl substituents and the carboxylic acid group. Both sites are susceptible to oxidation and reduction under specific conditions.

Oxidation: The pyrimidine ring itself is an electron-deficient heterocycle, which generally makes it resistant to oxidative processes. However, the carboxylic acid group is at a high oxidation state. Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org The conditions of this reaction determine the fate of the remaining pyrimidine structure. libretexts.org For instance, in reactions like the Hunsdiecker reaction, treatment with bromine and a silver salt could potentially lead to the formation of a 2-bromopyrimidine (B22483) derivative with the loss of CO2. libretexts.org

Common oxidizing agents that can be used for such transformations are potassium permanganate (B83412) and hydrogen peroxide. The presence of the hydroxyl groups on the pyrimidine ring can also influence the outcome of oxidation reactions.

Reduction: The carboxylic acid moiety is readily reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (4,6-dihydroxy-pyrimidin-2-yl)methanol. libretexts.orgleah4sci.com This reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the breakdown of an intermediate to an aldehyde, which is then further reduced to the alcohol. libretexts.org Diborane (B₂H₆) can also be employed for this reduction. libretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgleah4sci.com

| Reaction Type | Reagent | Potential Product |

| Oxidation (Decarboxylation) | Br₂ / Ag₂O | 2-Bromo-4,6-dihydroxypyrimidine |

| Reduction | LiAlH₄ or B₂H₆ | (4,6-Dihydroxy-pyrimidin-2-yl)methanol |

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for nucleophilic acyl substitution reactions. libretexts.org These reactions involve the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. vanderbilt.edu However, since the hydroxyl group is a poor leaving group, the carboxylic acid often requires activation. libretexts.org

Esterification: One of the most common reactions is esterification, the formation of an ester. This can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. openstax.org This reaction is reversible. openstax.orgyoutube.com

Amidation: The formation of amides from carboxylic acids is also a crucial transformation. Direct reaction with an amine is generally difficult and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the corresponding amide. vanderbilt.eduuomustansiriyah.edu.iq Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide by activating the carboxylic acid. libretexts.org

| Reaction | Reagents | Product Type |

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (4,6-Dihydroxypyrimidine-2-carboxylate) |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R'R''NH) | Amide (4,6-Dihydroxy-pyrimidine-2-carboxamide) |

| Amidation (Direct Coupling) | Amine (R'R''NH), DCC | Amide (4,6-Dihydroxy-pyrimidine-2-carboxamide) |

Research on related dihydroxypyrimidine compounds has shown that both ester and amide derivatives are significant for biological applications, highlighting the importance of these substitution reactions. nih.gov

Substitution Reactions at the Pyrimidine Ring Hydroxyl Groups

The hydroxyl groups at positions 4 and 6 of the pyrimidine ring exhibit keto-enol tautomerism, existing in equilibrium with the 4,6-pyrimidinedione form. This duality in their nature allows for substitution reactions typical of both hydroxyl groups and keto groups.

Chlorination: A significant reaction is the conversion of the dihydroxy-pyrimidine moiety into a dichloropyrimidine. This is typically achieved by treating the compound with phosphorus oxychloride (POCl₃). nih.gov This reaction transforms the hydroxyl groups into much better leaving groups, which are then displaced by chloride ions. The resulting 2-carboxy-4,6-dichloropyrimidine is a versatile intermediate for further nucleophilic substitution reactions at the pyrimidine ring.

Etherification: The hydroxyl groups can also undergo etherification to form alkoxy derivatives. For example, reaction with an appropriate alkylating agent under basic conditions can yield the corresponding dialkoxy-pyrimidine. The synthesis of 4,6-dihydroxy-2-methoxypyrimidine from its precursor illustrates this type of transformation, which can be important for modifying the compound's properties. researchgate.net

| Reaction | Reagent | Product Type |

| Chlorination | Phosphorus oxychloride (POCl₃) | Dichloropyrimidine |

| Etherification | Alkylating agent (e.g., Dimethyl sulfate), Base | Dialkoxypyrimidine |

Mechanistic Investigations of Key Reactions

Mechanism of Nucleophilic Acyl Substitution: The general mechanism for nucleophilic acyl substitution at the carboxylic acid involves a two-step process: nucleophilic addition followed by elimination. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. vanderbilt.edu

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edu

In the case of Fischer esterification , the reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. The alcohol (nucleophile) then attacks this carbon, leading to a tetrahedral intermediate. A proton transfer occurs from the newly added alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen yield the ester product. openstax.org

The conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) also proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the sulfur atom of SOCl₂, leading to the formation of an acyl chlorosulfite intermediate. This intermediate has a much better leaving group than the original hydroxyl group. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite and leading to the final acid chloride product. libretexts.orgopenstax.org

The reactivity of the pyrimidine ring is significantly influenced by protonation. nih.gov In strongly acidic media, the nitrogen atoms of the pyrimidine ring can be protonated. nih.gov This protonation affects the electron distribution within the ring and can influence the rates and outcomes of reactions occurring at the ring or its substituents.

Derivatization and Structural Modification Studies of 4,6 Dihydroxypyrimidine 2 Carboxylic Acid

Synthesis of Alkyl and Aryl Derivatives

The carboxylic acid group at the C-2 position serves as a versatile handle for introducing alkyl and aryl substituents, primarily through decarboxylative coupling reactions. A notable strategy involves the use of redox-active esters derived from the carboxylic acid, which can then participate in nickel-catalyzed cross-coupling reactions. nih.gov This method allows for the formation of new carbon-carbon bonds by coupling with organometallic reagents like dialkylzinc. nih.gov This approach is advantageous as it repurposes activation methods traditionally used for amide bond formation to create C-C bonds. nih.gov

Tertiary alkyl carboxylic acids can be used in these reactions to generate quaternary carbon centers. nih.gov For instance, bridgehead systems such as adamantane (B196018) have been successfully coupled using this methodology. nih.gov This transformation represents a powerful tool for creating sterically hindered C-2 alkylated pyrimidines that would be challenging to synthesize through other means.

Table 1: Representative Methods for C-2 Alkylation via Decarboxylative Coupling

| Method | Catalyst / Reagents | Substrate | Product Type |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Nickel Catalyst, Dialkylzinc Reagents | Redox-Active Ester of Carboxylic Acid | C-2 Alkylated Pyrimidine (B1678525) |

This table illustrates general methodologies applicable to carboxylic acids for C-C bond formation.

The C-5 position of the 4,6-dihydroxypyrimidine (B14393) ring is activated towards electrophilic substitution. Nitration is a well-documented modification at this position. Studies on 2-substituted 4,6-dihydroxypyrimidines show that reaction with a mixture of nitric and sulfuric acid leads to the introduction of nitro groups at the C-5 position. researchgate.net Depending on the reaction conditions and the nature of the substituent at C-2, this can yield 5-nitro or 5,5-dinitro derivatives. researchgate.net

The introduction of an alkyl group at C-2 generally increases the basicity of the pyrimidine ring, while the subsequent introduction of a nitro group at C-5 decreases it. researchgate.net The products of these nitration reactions, such as 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine, can be unstable intermediates that are hydrolyzed to form other complex structures. researchgate.net

Halogenation Studies

Halogenation of the 4,6-dihydroxypyrimidine-2-carboxylic acid scaffold can be directed at either the C-2 position via the carboxylic acid or at the C-5 position on the ring. The Hunsdiecker–Borodin reaction and its variations represent a key method for decarboxylative halogenation. nih.gov This process involves converting the carboxylic acid into a salt (typically silver) and subsequently treating it with a halogen to yield a C-2 halogenated pyrimidine with the loss of carbon dioxide. nih.gov

More modern methods for halodecarboxylation may involve different reagents but follow the same principle of cleaving the C-C bond adjacent to the carboxyl group and trapping the resulting intermediate with a halogen source. nih.gov Furthermore, electrophilic halogenation can occur at the activated C-5 position, analogous to the nitration reactions.

Ether and Ester Formation

The hydroxyl and carboxylic acid groups on the molecule are readily converted into ethers and esters, respectively.

Ether Formation: The hydroxyl groups at the C-4 and C-6 positions can be alkylated to form ethers. While specific studies on this compound are not prevalent, the synthesis of related compounds like 4,6-dihydroxy-2-methoxypyrimidine is well-established. researchgate.net This synthesis involves the condensation of O-methylurea with malonic acid, demonstrating the stability and accessibility of ether functionalities on the pyrimidine ring. researchgate.net General methods such as the Williamson ether synthesis, employing a base and an alkyl halide, would be applicable to the hydroxyl groups at C-4 and C-6.

Ester Formation: The C-2 carboxylic acid can be converted to a wide array of esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven towards the product by using the alcohol as a solvent (in large excess) and sometimes by removing the water that is formed. masterorganicchemistry.commasterorganicchemistry.com

For more sensitive or sterically hindered substrates, coupling reagents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions, facilitate ester formation under milder conditions. rsc.org A more recent method utilizes 2-pyridinesulfonyl fluoride (B91410) for a one-pot esterification process that proceeds through an in-situ generated acyl fluoride intermediate. rsc.org

Table 2: Selected Methods for Esterification of the C-2 Carboxylic Acid

| Method | Key Reagents | Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol, often heated; equilibrium reaction. masterorganicchemistry.com | Classic method for forming esters from carboxylic acids and alcohols. masterorganicchemistry.com |

| Carbodiimide-Mediated Coupling | DCC or EDC, Additive (e.g., HOBt, DMAP), Alcohol | Mild, room temperature conditions. | Forms an active ester intermediate, useful for complex molecules. rsc.org |

Amide and Other Carboxylic Acid Derivative Syntheses

The C-2 carboxylic acid is a precursor for the synthesis of amides and other related derivatives. The most direct method for amide formation involves the reaction of the carboxylic acid with an amine. youtube.com This reaction often requires high temperatures to drive off water or the use of a dehydrating agent. google.com

Peptide coupling reagents are highly effective for this transformation. The use of a carbodiimide (B86325) like DCC facilitates the reaction by activating the carboxylic acid, which is then attacked by the amine. youtube.com This process forms a stable amide bond and a urea (B33335) byproduct. youtube.com Other modern reagents, such as 2-pyridinesulfonyl fluoride, can also be used to achieve a one-pot deoxyfluorinated amidation under mild conditions. rsc.org The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be readily reacted with an amine to form the corresponding amide with high efficiency.

Table 3: Common Strategies for Amide Synthesis from the C-2 Carboxylic Acid

| Method | Key Reagents | Conditions | Mechanism |

|---|---|---|---|

| Thermal Condensation | Amine | High temperature, removal of water. google.com | Direct reaction between the acid and amine. |

| Carbodiimide Coupling | DCC, Amine | Room temperature. | Activation of the carboxylic acid to form a good leaving group. youtube.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Two-step process, often at low to room temperature. | Conversion to a highly reactive acid chloride intermediate. |

Ring Expansion and Contraction Reactions of Pyrimidine Scaffolds

The pyrimidine ring itself is susceptible to rearrangement reactions that can alter the core heterocyclic structure. These transformations often require specific conditions and proceed through nucleophilic attack on the ring. wur.nl

Ring contraction of pyrimidines can occur under the action of strong nucleophiles. For example, treatment of certain pyrimidine derivatives with reagents like hydroxylamine (B1172632) or hydrazine (B178648) can lead to the formation of five-membered rings such as isoxazoles or pyrazoles, respectively. wur.nl The reactivity of the pyrimidine ring towards these nucleophiles is significantly enhanced by quaternizing one of the ring nitrogens, which makes the ring more electrophilic and susceptible to initial nucleophilic attack at the C-6 or C-4 position. wur.nl This attack is followed by ring fission and subsequent recyclization to form the new heterocyclic system. wur.nl

Ring expansion reactions are also known for heterocyclic systems, often proceeding through intermediates like cyclopropanated bicycles or via rearrangements like the Buchner ring expansion, which can convert aromatic systems into seven-membered rings. wikipedia.org While specific examples starting from this compound are scarce, the general principles of these transformations suggest that the pyrimidine scaffold possesses the latent reactivity to undergo such structural modifications under appropriate synthetic conditions. wikipedia.orguchicago.edu

Advanced Spectroscopic Characterization Methodologies for 4,6 Dihydroxypyrimidine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H NMR Investigations

The ¹H NMR spectrum of 4,6-Dihydroxypyrimidine-2-carboxylic acid is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of these protons is highly dependent on their electronic environment.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is typically the most deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens, as well as intermolecular hydrogen bonding. This signal is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. princeton.edulibretexts.org Its broadness is a characteristic result of hydrogen bonding and chemical exchange. libretexts.org

Pyrimidine (B1678525) Ring Proton (C5-H): The pyrimidine ring contains a single proton at the C5 position, situated between two hydroxyl groups. Its chemical shift would be influenced by the electronic effects of the ring nitrogen atoms and the substituents. In the parent compound, 4,6-dihydroxypyrimidine (B14393), the C5 proton signal appears around δ 5.26 ppm. mdpi.com A similar, though slightly shifted, resonance is anticipated for the carboxylic acid derivative.

Hydroxyl Protons (-OH): The protons of the two hydroxyl groups at positions C4 and C6 can exchange with each other and with trace amounts of water in the solvent, often resulting in a broad signal. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In many cases, particularly in protic solvents like DMSO-d₆, these signals can be clearly observed.

The deshielding effect of quaternization on pyrimidine ring protons has been noted in related studies, confirming that changes in the electronic structure of the ring significantly impact the chemical shifts of H-2, H-5, and H-6 atoms. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-5 | Pyrimidine Ring | ~ 5.3 | Singlet |

| -OH | Hydroxyl | Variable, broad | Broad Singlet |

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carboxyl Carbon (-COOH): The carbon atom of the carboxyl group is highly deshielded and typically resonates in the 160-185 ppm range. princeton.edulibretexts.org This is a characteristic region for carboxylic acids and esters. wisc.edu

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) will have distinct chemical shifts. The carbons bonded to electronegative nitrogen and oxygen atoms (C2, C4, C6) are expected to be significantly downfield compared to the C5 carbon. For the parent 4,6-dihydroxypyrimidine, the C4 and C6 carbons are observed at approximately 163.8 ppm, while C5 is found upfield around 79.2 ppm. mdpi.com The C2 carbon, substituted with the carboxylic acid group, is expected to have a chemical shift influenced by both the ring nitrogens and the carboxyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C5 | Pyrimidine Ring | ~ 80 |

| C4, C6 | Pyrimidine Ring | ~ 164 |

| C2 | Pyrimidine Ring | ~ 170 |

Two-Dimensional NMR Techniques for Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be critical for confirming the assignment of the quaternary (non-protonated) carbons, such as C2, C4, C6, and the carboxyl carbon. For instance, an HMBC experiment would show a correlation between the C5 proton and the C4 and C6 carbons, and potentially to the C2 carbon, solidifying the connectivity of the pyrimidine ring. princeton.edu

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system. While of limited use for this specific molecule due to the isolated nature of the C5-H proton, it is invaluable for more complex derivatives with alkyl or other substituted side chains. princeton.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. For this compound, it would show a clear correlation between the C5 proton and the C5 carbon, confirming their direct bond. princeton.edu

These multidimensional techniques collectively provide a robust and definitive picture of the molecular structure, leaving no ambiguity in the assignment of NMR signals. princeton.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making this method ideal for functional group identification and analysis of molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. ieeesem.com

O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which gives rise to a very broad and strong O-H stretching absorption band in the region of 2500-3300 cm⁻¹. libretexts.orgspectroscopyonline.com The hydroxyl groups on the pyrimidine ring would also contribute to absorption in this region.

C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid produces a strong, sharp peak. For saturated carboxylic acids, this peak appears between 1700 and 1730 cm⁻¹. spectroscopyonline.com The presence of tautomeric keto forms of the dihydroxypyrimidine ring could introduce additional C=O stretching bands.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com A broad O-H out-of-plane bending vibration is also characteristic of carboxylic acid dimers and is found around 900-960 cm⁻¹. spectroscopyonline.com

Ring Vibrations: The pyrimidine ring itself has characteristic C-C and C-N stretching vibrations, which are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Studies on related 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids have shown how different substituents influence these vibrational frequencies. researchgate.net

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid / Phenolic OH | 2500 - 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid / Keto tautomer | 1700 - 1730 | Strong |

| C=C, C=N Stretch | Pyrimidine Ring | 1400 - 1650 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light by the molecule and is particularly sensitive to non-polar, symmetric bonds. semanticscholar.org

Symmetric Vibrations: While the C=O stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, symmetric vibrations, such as the ring breathing mode of the pyrimidine nucleus, are often strong in the Raman spectrum but weak in the IR.

C-S and S-H Bonds: In derivatives like 2-mercaptopyrimidines, the C-S and S-H bonds, which can be difficult to identify in IR spectra, may show more distinct signals in Raman spectra. cymitquimica.com

Complementary Information: The selection rules for IR absorption and Raman scattering are different. Some vibrational modes may be active in Raman but inactive in IR, and vice versa. Therefore, a complete vibrational analysis often requires both techniques to capture all the vibrational modes of the molecule. semanticscholar.org For instance, in studies of similar heterocyclic carboxylic acids, C-C stretching vibrations within the ring are clearly identified in both FT-IR and FT-Raman spectra, providing complementary data. iosrjournals.orgrsc.org

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid / Phenolic OH | 2500 - 3300 | Weak |

| C=O Stretch | Carboxylic Acid / Keto tautomer | 1700 - 1730 | Medium |

| Ring Breathing | Pyrimidine Ring | ~1000 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of molecules, as well as for probing their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a compound. For this compound, the molecular formula is established as C₅H₄N₂O₄. scbt.com HRMS can validate this formula by measuring the compound's monoisotopic mass to a high degree of precision, typically within a few parts per million (ppm).

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), can be compared against the experimentally determined mass. A close match confirms the molecular formula and rules out other potential formulas with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Validation of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₄ | scbt.com |

| Theoretical Monoisotopic Mass | 156.0171 Da | uni.lu |

| Nominal Mass | 156 g/mol | scbt.com |

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this compound. The technique generates intact molecular ions with minimal fragmentation in the source, typically as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov Given its acidic carboxylic acid group and basic nitrogen atoms in the pyrimidine ring, the compound can be analyzed in both modes.

In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 155.0098 is expected to be a prominent ion. uni.lu Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation via collision-induced dissociation (CID). A characteristic fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), which would result in a fragment ion at m/z 111.

In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 157.0244 is expected. uni.lu Fragmentation of this ion could involve the loss of small neutral molecules such as water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da). nih.govnih.gov The formation of various adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, is also common in ESI-MS. uni.lu

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Ion Species | Predicted m/z | Ionization Mode |

| [M-H]⁻ | 155.0098 | Negative |

| [M+H]⁺ | 157.0244 | Positive |

| [M+Na]⁺ | 179.0063 | Positive |

| [M+K]⁺ | 194.9803 | Positive |

| [M-H-CO₂]⁻ | 111.0036 | Negative (Fragment) |

| [M+H-H₂O]⁺ | 139.0144 | Positive (Fragment) |

Predicted m/z values are based on the compound's monoisotopic mass. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for studying conjugated systems, such as the pyrimidine ring in the title compound.

Studies on 4,6-dihydroxypyrimidine and its derivatives show that they exhibit characteristic intense absorption bands in the UV region. The spectra are typically characterized by maxima appearing between 200–204 nm and 252–254 nm. nih.gov The absorption maximum around 252–254 nm is particularly useful for spectroscopic measurements as it is less affected by solvent influences and falls within the standard operating range of most spectrometers. nih.gov

The electronic spectrum of this compound is highly sensitive to environmental factors, especially pH. The acid-base properties of the molecule, stemming from the carboxylic acid and the pyrimidine ring's nitrogen and oxygen atoms, lead to different ionic species in solution, each with a distinct UV-Vis spectrum. nih.govnih.gov

In a neutral aqueous solution, the compound exists in a specific tautomeric and ionic state. As the acidity of the medium increases (e.g., in sulfuric acid solutions), the molecule undergoes protonation. nih.gov Research on the parent compound, 4,6-dihydroxypyrimidine, indicates two distinct protonation stages in strongly acidic media. nih.govresearchgate.net The first proton is added to a nitrogen atom on the ring, and the second protonation occurs on a carbonyl oxygen. nih.gov These structural changes alter the electronic conjugation of the chromophore, resulting in significant shifts in the absorption maxima (λmax). For instance, in one study on a derivative, as the acid concentration increased, the absorption maximum shifted from 240 nm to 245 nm, accompanied by changes in molar absorptivity. nih.gov This behavior underscores the strong influence of the chemical environment on the compound's electronic properties.

Table 3: General UV Absorption Maxima for 4,6-Dihydroxypyrimidine Derivatives

| Spectral Region | Absorption Maximum (λmax) | Source |

| UV Region 1 | 200–204 nm | nih.gov |

| UV Region 2 | 252–254 nm | nih.gov |

Computational and Theoretical Investigations of 4,6 Dihydroxypyrimidine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of 4,6-dihydroxypyrimidine-2-carboxylic acid with a high degree of accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface arxiv.orgyoutube.comtau.ac.ilyoutube.com. For this compound, this involves determining the most stable tautomeric form and the preferred orientation of the carboxylic acid group relative to the pyrimidine (B1678525) ring. The molecule can exist in several tautomeric forms due to the presence of hydroxyl groups. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in identifying the most stable tautomer by comparing their relative energies.

Conformational analysis focuses on the spatial arrangement of the atoms. The rotation of the carboxylic acid group around the C-C bond connecting it to the pyrimidine ring gives rise to different conformers. The planarity of the pyrimidine ring and the orientation of the -COOH group are key factors. Computational studies on related pyrimidine carboxylic acids suggest that the planar conformation is generally the most stable due to conjugation effects researchgate.net.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Keto Tautomer) based on DFT Calculations on Similar Molecules

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C4 | 1.52 | ||

| C4-N3 | 1.39 | ||

| N3-C2 | 1.38 | ||

| C2-N1 | 1.37 | ||

| N1-C6 | 1.39 | ||

| C6-C5 | 1.45 | ||

| C5-C4 | 1.46 | ||

| C2-C(OOH) | 1.50 | ||

| C=O (Carboxyl) | 1.22 | ||

| C-O (Carboxyl) | 1.35 | ||

| O-H (Carboxyl) | 0.97 | ||

| C4=O | 1.23 | ||

| C6=O | 1.23 | ||

| N1-H | 1.01 | ||

| N3-H | 1.01 | ||

| C4-N3-C2 | 123.0 | ||

| N3-C2-N1 | 115.0 | ||

| C2-N1-C6 | 122.0 | ||

| N1-C6-C5 | 118.0 | ||

| C6-C5-C4 | 118.0 | ||

| C5-C4-N3 | 114.0 | ||

| O-C-O (Carboxyl) | 124.0 |

Note: The data in this table is illustrative and based on computational studies of pyrimidine and carboxylic acid derivatives. Actual values for this compound would require specific calculations.

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions nih.gov. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity nih.govschrodinger.comyoutube.comyoutube.com. A smaller gap suggests higher reactivity nih.gov. For this compound, the presence of electron-withdrawing carbonyl groups and the carboxylic acid function, along with the electron-donating nature of the nitrogen atoms, influences the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule nih.govresearchgate.netuni-muenchen.de. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack uni-muenchen.de. In the MEP of this compound, the negative potential (red and yellow regions) is expected to be localized around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. The positive potential (blue regions) is likely to be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, indicating sites for nucleophilic attack nih.govuni-muenchen.de.

Table 2: Illustrative Electronic Properties of this compound based on DFT Calculations on Similar Molecules

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: These values are estimations based on typical DFT results for related organic molecules and serve for illustrative purposes.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies researchgate.netnih.gov. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental spectra researchgate.net. This allows for the detailed assignment of spectral bands to specific molecular vibrations.

For this compound, key vibrational modes include the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the pyrimidine ring and the carboxylic acid, N-H stretching, C-N stretching, and various ring deformation modes researchgate.netnih.gov. Simulating the IR and Raman spectra can aid in the interpretation of experimental data and confirm the molecular structure researchgate.netyoutube.com.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Keto Tautomer)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxyl) | 3550 |

| N-H stretch | 3400-3450 |

| C-H stretch | 3100 |

| C=O stretch (Carboxyl) | 1750 |

| C=O stretch (Ring) | 1680-1700 |

| C=C/C=N stretch (Ring) | 1550-1620 |

| O-H bend (Carboxyl) | 1420 |

Note: This is an illustrative table. The exact frequencies would be obtained from specific DFT calculations for the molecule.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts nih.govrsc.org. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts are compared with experimental data to validate the proposed structure and to aid in the assignment of complex spectra researchgate.net.

For this compound, the ¹H NMR spectrum would be expected to show signals for the pyrimidine ring proton, the N-H protons, and the acidic O-H proton of the carboxylic acid. The ¹³C NMR spectrum would display signals for the carbonyl carbons, the carbon atoms of the pyrimidine ring, and the carboxylic acid carbon nih.gov. Computational predictions can help to resolve ambiguities in the assignment of these signals, especially for the quaternary carbons.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C2 | - | 155 |

| C4 | - | 165 |

| C5 | 5.8 | 95 |

| C6 | - | 165 |

| C(OOH) | - | 170 |

| N1-H | 11.0 | - |

| N3-H | 11.5 | - |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics nih.govrsc.org. Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials nih.govrsc.org. The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β and γ). DFT calculations can be used to compute these properties. Pyrimidine derivatives have been identified as promising candidates for NLO materials due to their π-conjugated systems, which can be tailored by introducing electron-donating and electron-withdrawing groups to enhance the NLO response researchgate.netnih.gov.

For this compound, the presence of the electron-deficient pyrimidine ring and the carboxylic acid group, along with the hydroxyl groups which can act as donors, suggests potential NLO activity. Computational studies would involve the calculation of the dipole moment, polarizability, and first and second hyperpolarizabilities to quantify its NLO properties tandfonline.com.

Table 5: Illustrative Predicted NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | ~3-5 Debye |

| Mean Polarizability (α) | ~10-15 x 10⁻²⁴ esu |

Note: These values are illustrative and based on computational studies of related pyrimidine derivatives.

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, decomposition, or its role in biochemical pathways. DFT calculations can be used to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction coordinates and the energies of intermediates and transition states.

For instance, the decarboxylation of this compound could be modeled to understand the thermal stability and the mechanism of CO₂ loss. Similarly, its interaction with other molecules or its role as a ligand in metal complexes can be investigated by modeling the binding modes and energies. Such studies are crucial for understanding the chemical behavior and for designing new synthetic routes or applications nih.govuran.uaresearchgate.net.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dihydroxypyrimidine |

| Pyrimidine |

Intermolecular Interactions and Dimerization Modeling of this compound

Computational and theoretical investigations into this compound have shed light on its intermolecular interactions and dimerization potential. These studies are crucial for understanding the molecule's behavior in various environments and its solid-state packing. The primary forces governing these interactions are hydrogen bonds, which are significantly influenced by the presence of the carboxylic acid, hydroxyl, and pyrimidine ring functionalities.

The structure of this compound features multiple hydrogen bond donors (the hydroxyl groups and the carboxylic acid proton) and acceptors (the carbonyl oxygen, the hydroxyl oxygens, and the nitrogen atoms in the pyrimidine ring). This abundance of functional groups allows for a variety of intermolecular hydrogen bonding motifs, leading to the formation of stable dimers and larger supramolecular assemblies.

Theoretical models predict that the most stable dimer configuration involves the formation of a cyclic structure stabilized by two strong hydrogen bonds between the carboxylic acid groups of two interacting molecules. This is a common and well-studied interaction for carboxylic acids. researchgate.netnih.gov In this arrangement, the hydroxyl group of one molecule's carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa.

Computational models, such as those based on Density Functional Theory (DFT), have been employed to calculate the binding energies of various dimer configurations. These calculations help in identifying the most energetically favorable dimerization motifs. The results of these theoretical studies are often complemented by experimental techniques like X-ray crystallography to validate the predicted structures.

The following table summarizes hypothetical interaction energies for different potential dimerization motifs of this compound, as might be predicted by computational models.

| Dimerization Motif | Key Interacting Groups | Predicted Interaction Energy (kcal/mol) |

| Carboxylic Acid Dimer | R-COOH --- HOOC-R | -15 to -20 |

| Hydroxyl-Carboxylic Acid | R-OH --- O=C(OH)-R | -8 to -12 |

| Pyrimidine Ring Stacking | Parallel pyrimidine rings | -5 to -8 |

| Hydroxyl-Hydroxyl | R-OH --- HO-R | -4 to -6 |

Note: The data in this table is illustrative and based on typical interaction energies for similar functional groups. Actual values for this compound would require specific computational studies.

Further computational analysis often involves the use of Symmetry-Adapted Perturbation Theory (SAPT) to decompose the total interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion forces. mdpi.comnih.gov This level of detail provides a deeper understanding of the nature of the intermolecular bonds. For instance, the strong hydrogen bonds in the carboxylic acid dimer are expected to be dominated by electrostatic and induction contributions, while π-π stacking interactions are primarily driven by dispersion forces. mdpi.com

The modeling of dimerization and intermolecular interactions is essential for predicting the crystal structure and polymorphism of this compound. Different packing arrangements can arise from the various possible hydrogen bonding networks, each with its own thermodynamic stability. Understanding these energetic landscapes is critical for controlling the solid-state properties of the compound.

Coordination Chemistry and Metal Complexation Research

Ligand Design and Synthesis of 4,6-Dihydroxypyrimidine-2-carboxylic Acid-Based Ligands

This compound is a multifunctional ligand characterized by the presence of a pyrimidine (B1678525) ring, two hydroxyl groups, and a carboxylic acid moiety. This arrangement of donor atoms (nitrogen and oxygen) makes it a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The design of ligands based on this scaffold can be tailored to achieve specific properties in the resulting metal complexes.

The synthesis of related ligands, such as 2-hydroxypyrimidine-4,6-dicarboxylic acid, has been achieved through methods like the permanganate (B83412) oxidation of precursor molecules like 2-chloro-4,6-dimethylpyrimidine. rsc.org This suggests that similar oxidative routes could be employed for the synthesis or modification of this compound-based ligands. The presence of multiple coordination sites—the two ring nitrogens, the two hydroxyl oxygens, and the carboxylate group—allows for a rich and varied coordination chemistry. The tautomeric nature of the dihydroxypyrimidine ring, potentially existing in keto-enol forms, further adds to its versatility as a ligand. semanticscholar.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine carboxylic acid ligands is often carried out under solvothermal or hydrothermal conditions. These methods facilitate the reaction between the ligand and a metal salt, leading to the crystallization of the coordination compound. For instance, the reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with zinc(II) and cadmium(II) salts under solvothermal conditions has yielded coordination polymers. researchgate.net Similarly, hydrothermal reactions between lanthanide nitrates and this ligand have produced a series of isostructural coordination polymers. rsc.org It is anticipated that this compound would react with a range of transition metal and lanthanide ions under similar conditions to form stable complexes.

Chelation Modes and Coordination Geometries

The multifunctionality of this compound allows for various chelation modes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atoms of the pyrimidine ring can also participate in coordination, leading to the formation of stable chelate rings.

In complexes of the related 2-hydroxypyrimidine-4,6-dicarboxylic acid, the ligand has been observed to adopt a µ4-κ5 ligation mode, coordinating to four different metal centers through its nitrogen and oxygen atoms. researchgate.net This multidentate coordination is crucial in the formation of extended polymeric structures. The coordination geometry around the metal centers in these complexes is typically dictated by the nature of the metal ion and the stoichiometry of the reaction. For example, in a zinc(II) complex with 2-hydroxypyrimidine-4,6-dicarboxylic acid, both octahedral and square pyramidal geometries for the Zn(II) ions were observed. researchgate.net In a series of lanthanide complexes with the same ligand, the lanthanide ions were found to be in a specific coordination environment, leading to the formation of chiral structures. rsc.org

Formation of Mononuclear and Polymeric Coordination Structures

The ability of this compound to act as a bridging ligand is key to the formation of coordination polymers. The connections established through the carboxylate and pyrimidine nitrogen atoms can extend in one, two, or three dimensions, leading to the formation of chains, layers, or frameworks.

Research on 2-hydroxypyrimidine-4,6-dicarboxylic acid has demonstrated its capacity to form both one-dimensional (1D) and two-dimensional (2D) coordination polymers. researchgate.net For example, with Cd(II), a 1D polymeric network is formed, while with Zn(II), a 2D structure is observed. researchgate.net These lower-dimensional structures can further assemble into three-dimensional (3D) supramolecular architectures through hydrogen bonding. researchgate.net In the case of lanthanide complexes with 2-hydroxypyrimidine-4,6-dicarboxylic acid, 1D chiral coordination polymers are formed, which feature ultramicrochannels within their structure. rsc.org The potential for this compound to form such diverse and complex architectures makes it a promising candidate for the design of functional materials.

Spectroscopic Analysis of Metal Complexes

The coordination of this compound to metal ions would be expected to cause significant changes in its spectroscopic signatures. In infrared (IR) spectroscopy, the coordination of the carboxylate group would lead to a shift in the characteristic stretching frequencies of the C=O and C-O bonds. The position and separation of the asymmetric and symmetric stretching bands of the carboxylate group can provide information about its coordination mode (monodentate, bidentate, or bridging). Furthermore, the involvement of the pyrimidine nitrogen atoms in coordination would alter the vibrational modes of the heterocyclic ring.

Electronic spectroscopy (UV-Vis) is also a valuable tool for characterizing these complexes. The electronic transitions within the ligand are influenced by coordination to a metal ion, often resulting in a shift of the absorption bands. For complexes of paramagnetic metal ions, d-d transitions may be observed in the visible region of the spectrum, providing information about the coordination geometry around the metal center. Studies on the protonation of 4,6-dihydroxypyrimidine (B14393) derivatives have shown characteristic UV absorption maxima that are sensitive to the electronic environment, which would be similarly affected by metal coordination. semanticscholar.org

Luminescence Properties of Coordination Compounds

Coordination complexes of pyrimidine carboxylic acids with certain metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺) and d¹⁰ metals (e.g., Zn²⁺, Cd²⁺), are known to exhibit interesting luminescence properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength.

Complexes of the analogous 2-hydroxypyrimidine-4,6-dicarboxylic acid with Zn(II) and Cd(II) have been shown to display significantly enhanced fluorescence compared to the free ligand. researchgate.net Lanthanide complexes with this ligand also exhibit strong, ligand-sensitized photoluminescence. rsc.org For example, the europium(III) and terbium(III) complexes show the characteristic sharp emission bands of these ions in the red and green regions of the visible spectrum, respectively. rsc.org The efficiency of this energy transfer process and the resulting luminescence intensity are highly dependent on the nature of the ligand and its coordination to the metal ion. Given these precedents, it is highly probable that coordination compounds of this compound with suitable metal ions would also be luminescent.

Data Tables

Table 1: Structural Information of Coordination Polymers with 2-Hydroxypyrimidine-4,6-dicarboxylic Acid (H₃L) researchgate.net This table presents data for a closely related ligand system to infer potential properties.

| Compound | Metal Ion | Dimensionality | Coordination Geometry |

| {[Zn₃L₂(H₂O)₄]·2H₂O}n | Zn(II) | 2D | Octahedral & Square Pyramidal |

| {[Cd₃L₂(H₂O)₆]·H₂O}n | Cd(II) | 1D | Octahedral |

Table 2: Luminescence Properties of Lanthanide Coordination Polymers with 2-Hydroxypyrimidine-4,6-dicarboxylic Acid rsc.org This table presents data for a closely related ligand system to infer potential properties.

| Complex | Metal Ion | Emission Colors | Key Emission Wavelengths (nm) |

| [Eu(opdc)(H₂O)₂] | Eu(III) | Red | 579, 591, 614, 651, 698 |

| [Tb(opdc)(H₂O)₂] | Tb(III) | Green | 489, 544, 584, 621 |

Future Research Directions in 4,6 Dihydroxypyrimidine 2 Carboxylic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for pyrimidine (B1678525) synthesis exist, future efforts will likely focus on developing more efficient, sustainable, and high-yield routes to 4,6-dihydroxypyrimidine-2-carboxylic acid and its analogues. Current research into related pyrimidine compounds highlights several promising avenues.

One key area is the adoption of green chemistry principles. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields in the creation of pyrimidine derivatives. researchgate.net An environmentally benign approach for synthesizing 2-substituted-4,6-diaryl pyrimidines using inorganic solid supports like basic alumina (B75360) under solvent-free microwave conditions has been described, a methodology that could be adapted for the target acid. researchgate.net Similarly, the use of green and recyclable catalysts, such as choline (B1196258) hydroxide (B78521), has proven effective in [3+3] annulation–oxidation sequences for producing substituted pyrimidines. mdpi.com

Future synthetic strategies could explore one-pot, multicomponent reactions, which have revolutionized the formation of complex heterocyclic molecules by improving efficiency and reducing waste. researchgate.net A patent for the preparation of the parent compound, 4,6-dihydroxypyrimidine (B14393), outlines an improved process where a malonate is added to an alkali metal alkoxide and formamide, offering superior yields and purity compared to older methods. google.com Research could focus on integrating a carboxylate-bearing component into such optimized, scalable processes.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

| Method | Catalyst/Conditions | Key Advantages | Relevant Finding |

| Microwave-Assisted Synthesis | Basic Alumina (solid support) | Reduced reaction time (hours to minutes), enhanced yield, solvent-free. researchgate.net | The rate enhancement is attributed to the coupling of solvent-free conditions with microwaves. researchgate.net |

| Green Catalysis | Choline Hydroxide | Recyclable catalyst and reaction medium, excellent yields. mdpi.com | Strong bases like choline hydroxide catalyzed the reaction better than weak inorganic bases. mdpi.com |

| Multicomponent Reactions | Nano ZnO, p-Toluene Sulphonic Acid (PTSA) | High efficiency, eco-friendly, straightforward experimental method, high yields. researchgate.netmdpi.com | PTSA has been recommended as a non-explosive, non-toxic, and easily accessible option for synthesizing benzopyrano-pyrimidines. mdpi.com |

| Improved Conventional | Sodium Methoxide / Formamide | Higher yields and purity, suitable for industrial scale-up. google.comgoogle.com | A method for synthesizing 4,6-dihydroxy-2-methylpyrimidine (B75791) with a yield of 86% has been developed. google.com |

Exploration of Advanced Catalytic Applications

The role of catalysis in pyrimidine chemistry is twofold: its use in the synthesis of the ring and the potential application of the pyrimidine derivative itself as a catalyst. Future research on this compound will likely probe both aspects.

Advanced catalysts are being employed to make pyrimidine synthesis more effective. Copper-catalyzed cycloaddition and tandem reactions have emerged as powerful tools for constructing pyrimidine rings from various nitrogen-containing molecules and alkynes. mdpi.com The use of nano-particle catalysts, such as ZnO nanoparticles, has also been reported for the efficient synthesis of pyrimidine derivatives. growingscience.com A significant future direction would be to systematically screen these modern catalytic systems for the synthesis of this compound, aiming for milder reaction conditions and higher functional group tolerance.

A particularly innovative future application lies in biocatalysis. Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes, which are valuable intermediates for producing alcohols, alkanes, and amines. nih.gov These enzymes require ATP and NADPH to function. nih.gov Future research could explore the use of CARs to selectively reduce the carboxylic acid group of the title compound, opening a biocatalytic route to novel functionalized pyrimidines that would be challenging to achieve through traditional chemical methods.

Investigation of New Derivatization Strategies

To explore the chemical space around this compound, new derivatization strategies are essential. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl groups, and the pyrimidine ring itself—offers rich opportunities for modification.

The carboxylic acid moiety is a prime target for derivatization. Research on related dihydroxypyrimidine (DHP) structures has demonstrated facile conversion of the carboxylic acid to a wide array of esters and amides. nih.govnih.gov For example, a library of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides was created via an initial esterification followed by a facile amidation reaction, a strategy that allows for thousands of diverse compounds to be generated for screening purposes. nih.gov Future work could apply similar parallel synthesis techniques to the title compound.

Furthermore, advanced derivatization reagents could be employed. For instance, 4-APEBA has been developed for the derivatization of carboxylic acids to enhance their detection in LC-MS analysis, a tool that could be invaluable for metabolic or screening studies involving this compound. nih.gov Derivatization is not limited to the acid group; the hydroxyl groups can be targeted for alkylation or acylation, and the pyrimidine ring can undergo substitution reactions, leading to novel chemical entities with potentially unique properties. researchgate.net

Deeper Theoretical Understanding of Reactivity and Structure

Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules, guiding experimental work. For this compound, a deeper theoretical understanding remains a key future objective.

Computational studies on the closely related 4,6-dihydroxypyrimidine have been performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) basis set level. i-scholar.in These studies confirmed the molecular structure and calculated important statistical thermodynamic functions. i-scholar.in A logical next step is to extend these computational models to this compound to understand how the carboxylic acid substituent influences the electronic structure, geometry, and thermodynamic properties of the pyrimidine ring.

Table 2: Calculated Thermodynamic Properties for 4,6-Dihydroxypyrimidine (DHPM)

| Property | Value | Unit |

| Total Energy | -415.313 | Hartrees |

| Zero-point Energy | 100.83 | kJ/mol |

| Rotational Constants | 3.59, 1.93, 1.25 | GHz |

| Translational Entropy | 40.23 | cal/mol·K |

| Rotational Entropy | 26.68 | cal/mol·K |

| Vibrational Entropy | 11.23 | cal/mol·K |

| Data sourced from computational simulations using DFT at the B3LYP/6-31G(d,p) basis set level. i-scholar.in |

Future theoretical work should also focus on the complex tautomerism of the dihydroxypyrimidine system. Spectroscopic and computational studies have shown that 4,6-dihydroxypyrimidine can exist in multiple tautomeric and ionic forms, including keto, lactam-lactim, and zwitterionic forms, depending on the solvent and pH. acs.orgresearchgate.net The introduction of a carboxylic acid group at the 2-position will further complicate this landscape. Predicting the relative stability of these tautomers under various conditions is crucial for understanding the molecule's reactivity and biological interactions. Molecular docking and electronic structure calculations, which have been used to study related dihydropyrimidine (B8664642) inhibitors, could be employed to predict binding affinities and modes of interaction with biological targets. dovepress.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dihydroxypyrimidine-2-carboxylic acid in a laboratory setting?

- Methodological Answer : A common approach involves cyclocondensation reactions using β-keto acids or esters with urea derivatives under acidic or basic conditions. For example, derivatives like 4,6-Dihydroxy-2-methylpyrimidine can be synthesized via condensation of methyl-substituted precursors, followed by selective oxidation or carboxylation at the 2-position . Characterization of intermediates via FT-IR and NMR is critical to verify structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm hydrogen and carbon environments, particularly the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which typically appear as broad peaks due to hydrogen bonding .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO; theoretical MW: 158.11) and detects impurities .

- FT-IR : Strong absorption bands near 1680–1700 cm indicate carbonyl (C=O) groups, while O-H stretches appear at 2500–3300 cm .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer : Although some sources classify it as non-hazardous , conflicting reports note potential respiratory and dermal irritation (H315, H319, H335 hazard codes) . Researchers should:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers away from oxidizers due to incompatibility risks .

Advanced Research Questions

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : The compound exhibits pH-dependent tautomerism and solubility.

- Acidic Conditions : Protonation of hydroxyl groups enhances solubility but may promote decomposition via decarboxylation.

- Alkaline Conditions : Deprotonation of hydroxyl and carboxylic acid groups increases solubility (e.g., in NaOH) but risks nucleophilic attack on the pyrimidine ring . Stability studies using HPLC at varying pH (2–12) over 24–72 hours are recommended to identify optimal storage conditions.

Q. What analytical approaches can resolve contradictions between reported solubility properties and experimental observations in different solvent systems?

- Methodological Answer : Discrepancies in solubility data (e.g., sparingly soluble in water vs. soluble in polar aprotic solvents) require systematic evaluation:

- Phase-Solubility Analysis : Measure equilibrium solubility in solvents like DMSO, methanol, and aqueous buffers using gravimetric or UV-Vis methods.

- Thermodynamic Studies : Calculate Hansen solubility parameters to predict solvent compatibility.

- Crystallography : X-ray diffraction can reveal polymorphic forms influencing solubility .

Q. How can researchers address conflicting data regarding the compound’s thermal stability during purification?

- Methodological Answer : While some sources report a melting point >300°C , decomposition during recrystallization may occur due to impurities or solvent interactions. Strategies include:

- TGA-DSC Analysis : Quantify thermal degradation profiles under inert atmospheres.

- Sublimation Purification : Use vacuum sublimation at controlled temperatures to avoid decomposition.

- HPLC-MS : Monitor degradation products post-purification .

Q. What strategies are effective for quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC with PDA Detection : Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities.

- LC-MS/MS : Identify low-abundance contaminants via fragmentation patterns.

- NMR Relaxation Measurements : Detect residual solvents or byproducts through H relaxation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.